2,2'-Benzidinedisulfonic acid is a sulfonated diamine monomer frequently employed in scientific research, particularly in polymer chemistry and materials science. [, , , ] It serves as a building block for synthesizing various polymers, including sulfonated polyimides, which are of significant interest for applications like fuel cells and water desalination membranes. [, , , ]
Benzidine-2,2'-disulfonic acid falls under the category of intermediates for dyes and pigments. It is classified as a sulfonated diamine monomer, which plays a significant role in organic synthesis, particularly in dye manufacturing and polymer chemistry.
Benzidine-2,2'-disulfonic acid can be synthesized through several methods:
The molecular structure of benzidine-2,2'-disulfonic acid features two amino groups and two sulfonic acid groups attached to a biphenyl backbone.
C1=CC(=C(C=C1N)S(=O)(=O)O)C2=C(C=C(C=C2)N)S(=O)(=O)O
MBJAPGAZEWPEFB-UHFFFAOYSA-N
The compound exhibits a symmetrical structure due to the arrangement of its functional groups, which significantly influences its chemical reactivity and interactions in various applications.
Benzidine-2,2'-disulfonic acid participates in several important chemical reactions:
The mechanism of action of benzidine-2,2'-disulfonic acid varies based on its application:
Benzidine-2,2'-disulfonic acid exhibits several notable physical and chemical properties:
Benzidine-2,2'-disulfonic acid has diverse applications across various fields:
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: